
3,5-Dinitrobenzoic acid
Overview
Description
3,5-Dinitrobenzoic acid is an organic compound with the chemical formula C₇H₄N₂O₆. It is a yellow or colorless crystalline solid that is primarily used in the identification of various organic substances, especially alcohols, by derivatization. This compound is also known for its role as a corrosion inhibitor and its applications in photography .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is typically synthesized through the nitration of benzoic acid. The process involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is treated with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at temperatures between 80°C and 135°C. .
Industrial Production Methods: Industrially, the nitration process is similar but optimized for larger scales.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Esterification: Sulfuric acid is often used as a catalyst for esterification reactions.
Major Products Formed:
Reduction: 3,5-Diaminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
Table 1: Comparison of pKa Values
Compound | pKa |
---|---|
3,5-Dinitrobenzoic Acid | 2.82 |
Benzoic Acid | 4.20 |
3-Nitrobenzoic Acid | 3.47 |
Organic Synthesis
DNBA is extensively used for the derivatization of alcohols and amines. The compound reacts with these functional groups in the presence of sulfuric acid to form derivatives that are easier to crystallize and analyze. This property is particularly advantageous for identifying alcohol components in esters by determining the melting points of the resulting derivatives .
Fluorescence Spectroscopy
A study investigated the interaction between DNBA and bovine serum albumin (BSA) using fluorescence spectroscopy. The results indicated that DNBA quenches the intrinsic fluorescence of BSA through a static quenching process, revealing a binding constant (K) of and a binding distance of approximately 4.17 nm . This interaction suggests potential applications in drug delivery systems where BSA acts as a carrier.
Antifungal Activity
Research has demonstrated that derivatives of DNBA exhibit antifungal properties against various Candida species. For instance, ethyl 3,5-dinitrobenzoate showed significant antifungal activity with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Candida albicans . This suggests that DNBA derivatives could be developed as novel antifungal agents.
Explosives Research
DNBA has been incorporated into energetic complexes that demonstrate favorable detonation properties and insensitivity to shock. These complexes can act as combustion promoters for other explosives like RDX, enhancing their thermal decomposition rates .
Electrochemical Studies
The electrochemical reduction mechanisms of DNBA have been studied using voltammetric techniques at glassy carbon electrodes. Understanding these mechanisms is crucial for developing sensors and other electrochemical devices .
Analytical Chemistry
In analytical chemistry, DNBA serves as a matrix for ambient mass spectrometry techniques due to its ability to suppress background noise during lipid profiling and contaminant analysis in food products .
Case Study 1: Interaction with BSA
In a detailed study examining the interaction between DNBA and BSA, researchers utilized fluorescence spectroscopy to analyze binding dynamics. The findings revealed significant conformational changes in BSA upon binding with DNBA, indicating its potential as a tool for studying protein interactions in biological systems .
Case Study 2: Antifungal Derivatives
A series of experiments were conducted to evaluate the antifungal activity of various esters derived from DNBA against Candida species. The results highlighted that specific structural modifications could enhance antifungal efficacy, paving the way for new therapeutic options in treating fungal infections .
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzoic acid and its derivatives involves multiple pathways:
Antifungal Activity: The compound interferes with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and fungal cell death.
Antioxidant Activity: The nitro groups in the compound can scavenge free radicals, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
4-Nitrobenzoic Acid: Similar to 3,5-dinitrobenzoic acid but with only one nitro group.
3-Nitrobenzoic Acid: Another related compound with a single nitro group.
Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly increase its acidity and reactivity compared to its mono-nitro counterparts. This makes it particularly useful in forming derivatives with higher melting points, aiding in the identification and characterization of various organic substances .
Biological Activity
3,5-Dinitrobenzoic acid (DNBA) is an aromatic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, properties, and various biological applications, including its roles in antifungal activity, photochemical reactions, and as a reagent in organic synthesis.
This compound is synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid. This process yields high purity, with approximately 98% yield when starting from 3-nitrobenzoic acid. The compound appears as a yellowish solid and exhibits stronger acidity than benzoic acid due to the electron-withdrawing effects of the nitro groups (pKa = 2.82) .
1. Antifungal Activity
Recent studies have identified various derivatives of this compound that exhibit significant antifungal properties. For instance:
- Ethyl 3,5-dinitrobenzoate demonstrated potent antifungal activity against Candida albicans (MIC = 125 µg/mL), Candida krusei (MIC = 100 µg/mL), and Candida tropicalis (MIC = 500 µg/mL). The mechanism of action involves interference with ergosterol synthesis, a critical component of fungal cell membranes .
- Table: Antifungal Activity of DNBA Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL |
Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL |
Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 µg/mL |
Recent research has highlighted the photochemical behavior of DNBA derivatives. A notable study discovered that 2-chloro-3,5-dinitrobenzoic acid acts as a photochemical deprenylase for i6A RNA modifications. This reaction selectively converts substituents into ozonides that release adenine upon hydrolysis, indicating potential therapeutic applications in RNA modification .
3. Organic Synthesis
In organic chemistry, DNBA is utilized as a reagent for the derivatization of alcohols and amines. The reaction with DNBA allows for the formation of stable derivatives that can be easily crystallized and identified by their melting points. This property is particularly useful in the analysis of compounds with low melting points .
Case Study: Antifungal Efficacy
In a study published in the Journal of Antibiotics, researchers explored the antifungal efficacy of various DNBA derivatives. The results indicated that compounds with shorter alkyl chains exhibited enhanced activity due to improved membrane penetration and interaction with fungal cell components .
Case Study: RNA Modification Modulation
Another significant study investigated the use of photochemical methods to modulate RNA modifications using DNBA derivatives. The findings suggest that these compounds could serve as novel tools for understanding RNA biology and developing targeted therapies .
Q & A
Q. Basic: What are the standard synthetic routes for 3,5-dinitrobenzoic acid, and how do reaction conditions influence purity?
This compound is synthesized via nitration of benzoic acid. The reaction typically employs a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C to prevent over-nitration). Post-reaction, the product is purified by recrystallization from ethanol or acetic acid, yielding a melting point of 204–208°C . Key factors affecting purity include:
- Nitration sequence : Direct nitration of benzoic acid avoids side products from alternative precursors.
- Temperature control : Excessive heat promotes dinitration but risks decomposition.
- Solvent selection : Ethanol recrystallization removes mono-nitro byproducts.
Methodology :
- Derivatization : React alcohol with 3,5-dinitrobenzoyl chloride in pyridine.
- Detection : HPLC or GC-MS with UV/Vis or mass-spectral analysis.
Q. Basic: What solvents are optimal for dissolving this compound in experimental workflows?
The compound is sparingly soluble in water (1.35 g/L at 25°C) but dissolves well in polar aprotic solvents:
- Ethanol : 50 mg/mL
- Methanol : ~60 mg/mL
- Dimethyl sulfoxide (DMSO) : Forms stable co-crystals for crystallography .
Note : Solubility in alcohols decreases with longer carbon chains due to reduced polarity .
Q. Basic: What safety protocols are critical when handling this compound in mixed-reagent systems?
It is classified as harmful (H302, H315, H319) and ecotoxic (H411). Essential precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste disposal : Neutralize with bicarbonate before discarding as hazardous waste .
Q. Advanced: How do proton disorder and hydrogen-bonding motifs in this compound dimers affect crystal packing?
X-ray studies reveal that the carboxylic acid groups form centrosymmetric dimers via O–H···O hydrogen bonds (2.65 Å). However, proton disorder arises in polymorphs due to competing nitro-group interactions, impacting lattice stability. For example:
- Disordered protons reduce thermal stability (DSC shows broad endotherms at 205°C).
- Co-crystallization with DMSO introduces S=O···H–O hydrogen bonds, altering unit-cell parameters (orthorhombic Pbca, a = 10.0156 Å, b = 12.0767 Å) .
Design Workflow :
Screen co-formers using solvent-drop grinding.
Validate stoichiometry via DSC (ΔH fusion ~120 J/g).
Characterize via FTIR (C=O stretch shifts from 1700 → 1685 cm⁻¹).
Q. Advanced: What role does this compound play in retrosynthetic analysis of bioactive molecules?
Its nitro groups act as directing groups in Pd-catalyzed cross-couplings , enabling synthesis of poly-substituted aromatics. For example:
- Suzuki coupling : Forms biaryl intermediates for kinase inhibitors.
- Nitro reduction : Yields 3,5-diaminobenzoic acid for dendrimer scaffolds .
Properties
IUPAC Name |
3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWYYJYRVSBHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57542-56-0 (silver salt) | |
Record name | 3,5-Dinitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7059195 | |
Record name | 3,5-Dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3,5-Dinitrobenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19742 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000141 [mmHg] | |
Record name | 3,5-Dinitrobenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19742 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-34-3 | |
Record name | 3,5-Dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DINITROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dinitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DINITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V3F9Q018P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.